molecular formula C7H8BFO3 B1343994 (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid CAS No. 1061223-45-7

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No. B1343994
M. Wt: 169.95 g/mol
InChI Key: WDCNOFNVHZOFOW-UHFFFAOYSA-N
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Patent
US09255100B2

Procedure details

To a solution of 2.60 g (7.97 mmol) (4-fluoro-2-{[(triisopropylsilyl)oxy]methyl}phenyl)boronic acid which was prepared according to intermediate example 299b in 10 mL dichloromethane were added 6.14 mL trifluoroacetic acid and the mixture was stirred for 16 hours at 23° C. The solvent was removed and the residue crystallized from n-hexane to give 682 mg (50%) of the title compound.
Name
(4-fluoro-2-{[(triisopropylsilyl)oxy]methyl}phenyl)boronic acid
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[C:4]([CH2:11][O:12][Si](C(C)C)(C(C)C)C(C)C)[CH:3]=1.FC(F)(F)C(O)=O>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:9])[OH:10])=[C:4]([CH2:11][OH:12])[CH:3]=1

Inputs

Step One
Name
(4-fluoro-2-{[(triisopropylsilyl)oxy]methyl}phenyl)boronic acid
Quantity
2.6 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)B(O)O)CO[Si](C(C)C)(C(C)C)C(C)C
Step Two
Name
Quantity
6.14 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue crystallized from n-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)B(O)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 682 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.